N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophene ring, and an oxalamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzene, undergoes nitration followed by reduction to form 2,4-dimethoxyaniline.
Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from 2-bromo-5-(1-hydroxyethyl)thiophene.
Cyclopentyl Intermediate Preparation: The cyclopentyl group is introduced via a Grignard reaction, followed by functional group modifications to attach the thiophene ring.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the thiophene-cyclopentyl intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group on the thiophene ring.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Amines or alcohols are typically formed.
Substitution: Halogenated or alkylated derivatives are common.
Scientific Research Applications
Chemistry
In chemistry, N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating diseases or conditions, leveraging its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxalamide moiety may facilitate binding to active sites, while the aromatic and thiophene rings enhance specificity and affinity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-dimethoxyphenyl)-N2-(cyclopentylmethyl)oxalamide
- N1-(2,4-dimethoxyphenyl)-N2-(thiophen-2-yl)oxalamide
Uniqueness
N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group on the thiophene ring, in particular, differentiates it from similar compounds, potentially offering unique interactions and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-14(25)18-8-9-19(30-18)22(10-4-5-11-22)13-23-20(26)21(27)24-16-7-6-15(28-2)12-17(16)29-3/h6-9,12,14,25H,4-5,10-11,13H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGKTDHEDZJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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